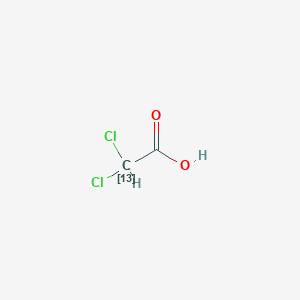

2,2-dichloroacetic acid

Descripción

The exact mass of the compound Dichloroacetic acid-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583847 | |

| Record name | Dichloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-78-0 | |

| Record name | Dichloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dichloroacetic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), represents a compelling therapeutic strategy that targets the unique metabolic phenotype of cancer cells. Most cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a preferential reliance on aerobic glycolysis for energy production, even in the presence of ample oxygen. This metabolic switch confers a survival and proliferative advantage. DCA systematically reverses this phenotype by inhibiting PDK, thereby reactivating the pyruvate dehydrogenase (PDH) complex. This action shunts pyruvate from lactate (B86563) production into the mitochondrial tricarboxylic acid (TCA) cycle, promoting glucose oxidation. The metabolic reprogramming initiated by DCA has profound downstream consequences, including the generation of mitochondrial reactive oxygen species (mROS), destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), and the induction of mitochondrial-mediated apoptosis, ultimately leading to reduced tumor growth. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Reversal of the Warburg Effect

The primary mechanism of DCA's anti-cancer activity is the inhibition of mitochondrial pyruvate dehydrogenase kinase (PDK).[1][2] This action directly counters the metabolic reprogramming central to the Warburg effect.

-

The PDK-PDH Axis: In normal cells, the pyruvate dehydrogenase (PDH) complex converts pyruvate, the end-product of glycolysis, into acetyl-CoA for entry into the TCA cycle and subsequent oxidative phosphorylation.[3][4] In cancer cells, PDK is frequently overexpressed and phosphorylates the PDH complex, inactivating it.[2][4] This inactivation acts as a metabolic gatekeeper, preventing pyruvate from entering the mitochondria and instead diverting it towards conversion into lactate by lactate dehydrogenase (LDH).[4][5]

-

DCA as a PDK Inhibitor: DCA, a structural analog of pyruvate, functions as an inhibitor of all four PDK isoenzymes (PDK1-4).[6][7] By inhibiting PDK, DCA prevents the phosphorylation of PDH, thus locking the complex in its active state.[5][8]

-

Metabolic Shift: The reactivation of PDH shifts pyruvate metabolism away from cytosolic lactate production and back towards mitochondrial glucose oxidation.[1][9] This restores normal mitochondrial respiration, reduces lactate levels in the tumor microenvironment, and reverses the glycolytic phenotype that is a hallmark of cancer.[10][11]

Downstream Cellular Consequences of Metabolic Reprogramming

The DCA-induced shift from glycolysis to oxidative phosphorylation triggers a cascade of events that collectively suppress tumor growth and promote cancer cell death.

-

Increased Mitochondrial ROS (mROS): The heightened activity of the electron transport chain during oxidative phosphorylation leads to an increase in the production of mitochondrial reactive oxygen species (mROS), such as hydrogen peroxide (H2O2).[6][11] While non-cancerous cells can manage this oxidative stress, the elevated levels in cancer cells can inflict damage on cellular components and activate apoptotic pathways.[11]

-

Destabilization of HIF-1α: The Warburg effect is closely linked to the stabilization of the transcription factor HIF-1α, which promotes the expression of glycolytic enzymes and survival factors. The metabolic shift induced by DCA, including the increase in mROS and TCA cycle intermediates like α-ketoglutarate, promotes the degradation of HIF-1α.[6][12] This reduction in HIF-1α activity downregulates the expression of genes involved in proliferation, angiogenesis, and metabolic adaptation, thereby hindering tumor progression.[13]

-

Induction of Apoptosis: DCA selectively induces mitochondrial-mediated apoptosis in cancer cells.[9][14][15] This is achieved through several mechanisms:

-

Mitochondrial Membrane Depolarization: Cancer cells often exhibit a hyperpolarized mitochondrial membrane potential (ΔΨm), which contributes to apoptosis resistance.[9][10] DCA treatment normalizes this potential, facilitating the opening of mitochondrial transition pores.[11][12]

-

Release of Pro-Apoptotic Factors: The depolarization allows for the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death.[11][15]

-

Modulation of Anti-Apoptotic Proteins: DCA treatment has been shown to decrease the expression of survival proteins like Survivin.[16]

-

Quantitative Data on DCA Efficacy

The in vitro effects of DCA have been quantified across numerous cancer cell lines. The following tables summarize key findings regarding its cytotoxicity, metabolic impact, and pro-apoptotic activity.

Table 1: In Vitro Cytotoxicity of Dichloroacetate (B87207) (DCA) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) |

| A549 | Non-small cell lung | >25 | 48 |

| MCF-7 | Breast Adenocarcinoma | ~20 | 96 |

| T-47D | Breast Ductal Carcinoma | ~15 | 96 |

| 13762 MAT | Metastatic Breast | ~2.5 | 96 |

| RL95-2 | Endometrial | >25 | 48 |

| KLE | Endometrial | >25 | 48 |

Note: IC50 values for DCA are often high and cell-line dependent, suggesting that its primary role may be as a metabolic modulator in combination therapies rather than a potent standalone cytotoxic agent.[10][16][17]

Table 2: Metabolic Effects of Dichloroacetate (DCA) Treatment on Cancer Cells

| Cell Line | DCA Conc. (mM) | Parameter Measured | Result |

| 13762 MAT | 5 | Extracellular Lactate | 16.3% decrease after 12h |

| 13762 MAT | 5 | Total ATP Levels | 18% increase after 30 min |

| MCF-7 | 10 | Oxygen Consumption Rate (OCR) | Significant increase |

| Canine TCC | 10 | Lactate Release | Significant reduction |

| TNBC | Not specified | Lactate Production | Lowered |

Note: These results confirm DCA's mechanism of reducing lactate production and increasing mitochondrial respiration.[4][17][18]

Table 3: Pro-Apoptotic Effects of Dichloroacetate (DCA) on Cancer Cells

| Cell Line | DCA Conc. (mM) | Assay | Result |

| 13762 MAT | 5 | Caspase 3/7 Activity | 15% increase after 3h |

| 13762 MAT | 5 | Annexin V / PI Staining | No significant apoptosis after 24h |

| Ishikawa | 25 | Annexin V / PI Staining | Significant increase in early & late apoptosis |

| RL95-2 | 25 | Annexin V / PI Staining | Significant increase in early & late apoptosis |

| Canine TCC | 10 | Mitochondrial ROS | Significant increase |

Note: The pro-apoptotic effect of DCA is variable and highly dependent on the cell line and its metabolic wiring. Some cell lines show clear signs of apoptosis, while others exhibit primarily cytostatic effects or require combination with other agents.[16][17][18]

Key Experimental Protocols

The following are representative methodologies for assessing the cellular effects of DCA.

Protocol 1: Cell Viability Assessment using MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

Dichloroacetic acid (DCA), sodium salt

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO2).

-

DCA Treatment: Prepare serial dilutions of DCA in culture medium. Remove the old medium from the wells and add 100 µL of the DCA-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Materials:

-

6-well culture plates

-

DCA

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Binding Buffer (provided in kit)

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of DCA for a specified time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (or nuclear debris)

-

Conclusion and Future Directions

Dichloroacetic acid effectively targets the metabolic machinery of cancer cells, reversing the Warburg effect by inhibiting PDK and reactivating mitochondrial glucose oxidation.[1][9] This metabolic reprogramming leads to a cascade of anti-tumor effects, including increased oxidative stress, suppression of the key survival factor HIF-1α, and induction of apoptosis.[6][11][12] While quantitative data shows that DCA's potency as a standalone cytotoxic agent is limited in many cell lines, its ability to fundamentally alter cancer cell metabolism makes it a highly attractive candidate for combination therapies.[1][10] It has the potential to sensitize tumors to conventional chemotherapeutics, radiation, and other targeted agents.[1][10][15] Despite promising preclinical data, clinical evidence remains limited and sometimes inconsistent, highlighting the need for well-designed clinical trials to determine its efficacy and safety in cancer patients.[19][20] Future research should focus on identifying predictive biomarkers to select patients most likely to respond to DCA-based therapies and on optimizing combination strategies to exploit the metabolic vulnerabilities it uncovers.

References

- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcaguide.org [dcaguide.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. ccnm.edu [ccnm.edu]

- 9. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thechi.ca [thechi.ca]

- 12. Reversal of the Warburg effect with DCA in PDGF-treated human PASMC is potentiated by pyruvate dehydrogenase kinase-1 inhibition mediated through blocking Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting HIF-1α is a prerequisite for cell sensitivity to dichloroacetate (DCA) and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pallasclinic.eu [pallasclinic.eu]

- 15. Exploring the potential benefits and role of DCA in cancer care – BMS Clinic [bmsclinic.com.hk]

- 16. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dcaguide.org [dcaguide.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

Dichloroacetate's Role in Reversing the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Warburg effect, a metabolic hallmark of cancer, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift confers a proliferative advantage and contributes to therapeutic resistance. Dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a promising therapeutic agent due to its ability to reverse the Warburg effect. By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from lactate (B86563) production into the mitochondrial tricarboxylic acid (TCA) cycle and restoring oxidative phosphorylation. This guide provides an in-depth technical overview of the core mechanisms of DCA action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Dichloroacetate Action

The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK) , an enzyme that phosphorylates and inactivates the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1] The PDH complex is a critical gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the mitochondrial TCA cycle. In cancer cells, upregulated PDK activity inhibits PDH, thereby shunting pyruvate away from the mitochondria and towards lactate dehydrogenase (LDH), which converts pyruvate to lactate. This metabolic reprogramming is a cornerstone of the Warburg effect.

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[2] By binding to the pyruvate-binding site on the N-terminal regulatory domain of PDK, DCA prevents the phosphorylation and inactivation of the PDH complex.[3] This restores PDH activity, leading to the decarboxylation of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle for oxidative phosphorylation.[4] The reactivation of mitochondrial respiration leads to a cascade of downstream effects, including a decrease in lactate production, an increase in oxygen consumption, and the induction of apoptosis in cancer cells.[5][6]

Key Signaling Pathways Modulated by Dichloroacetate

DCA's influence extends beyond direct PDK inhibition, impacting several critical signaling pathways that regulate cancer metabolism and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[7] This pathway promotes the Warburg effect by upregulating glucose transporters and glycolytic enzymes. While DCA does not directly target this pathway, its metabolic reprogramming can indirectly influence its activity. By restoring mitochondrial function, DCA can lead to the production of reactive oxygen species (ROS), which have been shown to inhibit the PI3K/Akt pathway.

HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that is stabilized under hypoxic conditions and plays a crucial role in the metabolic adaptation of cancer cells, including the upregulation of glycolytic enzymes and PDK.[8] DCA has been shown to decrease the expression of HIF-1α.[8] The restoration of oxidative phosphorylation by DCA increases oxygen consumption, which can lead to a state of cellular "re-oxygenation," thereby promoting the degradation of HIF-1α.[9] The suppression of HIF-1α further contributes to the reversal of the Warburg phenotype by downregulating its target genes involved in glycolysis.

dot

Caption: Dichloroacetate's impact on key signaling pathways in cancer metabolism.

Quantitative Data on Dichloroacetate's Effects

The following tables summarize key quantitative data from various studies investigating the effects of DCA on cancer cells.

Table 1: IC50 Values of Dichloroacetate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference |

| A549 | Non-small cell lung | ~25 | 48 | [5] |

| LNM35 | Non-small cell lung | ~25 | 48 | [5] |

| HGG stem cells | High-grade glioma | 15-40 | Not specified | |

| Human glioma cell lines | Glioblastoma | 20-28 | Not specified | |

| Rodent glioma cell lines | Glioblastoma | 27-28 | Not specified | |

| Colorectal cancer cell lines | Colorectal | 30-50 | 48 | [5] |

| LLC/R9 | Lewis lung carcinoma | 50.8 ± 7.6 | 24 | [10] |

| LLC/R9 | Lewis lung carcinoma | 26.7 (approx.) | 48 | [10] |

| LLC/R9 | Lewis lung carcinoma | 24.2 (approx.) | 72 | [10] |

| Various cancer cell lines | Various | ≥ 17 | 48 | [11] |

Table 2: Effect of Dichloroacetate on Lactate Production and Oxygen Consumption

| Cell Line | Treatment | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference |

| Raji (lymphoma) | 1 mM DCA, 24h | Significant decrease | Not specified | [12] |

| 13762 MAT (rat mammary adenocarcinoma) | 5 mM DCA, 12h | 16.3 ± 5.3% decrease | Not specified | [7] |

| MCF7 (breast cancer) | 5 mM DCA, 24h | Attenuated metformin-induced increase | Significant increase | [13] |

| Neuroblastoma cell lines | Low mM range DCA | Reduction | Slight increase | [14] |

| SiHa (cervical cancer) tumors in vivo | DCA treatment | Reduction in Lac/Pyr ratio | Not specified | [15] |

| FaDu and UT-SCC-5 (head and neck squamous cell carcinoma) | DCA treatment | Not specified | Increase | [16] |

| RKO (colon cancer) | Increasing DCA concentrations | Not specified | Dose-dependent increase |

Table 3: Influence of PDK Isoform Expression on DCA Sensitivity

| Cell Line | PDK Isoform Expression Profile | DCA Sensitivity | Reference |

| T-47D (breast cancer) | High PDK2, low PDK1, PDK3, PDK4 | High | [17] |

| MCF7 (breast cancer) | High PDK3 | Low | [17] |

| General observation | Low PDK3 expression | High | [3][18] |

| General observation | High PDK1 and/or PDK3 expression | Low | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of dichloroacetate.

Cell Culture and DCA Treatment

-

Cell Lines: Culture desired cancer cell lines (e.g., A549, MCF-7, PANC-1) in their recommended complete growth medium supplemented with fetal bovine serum and antibiotics.

-

DCA Preparation: Prepare a stock solution of DCA (e.g., 1 M) in sterile distilled water and adjust the pH to 7.0 with NaOH.[19]

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of DCA (typically ranging from 0.1 mM to 50 mM).[5] Incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Lactate Production Assay

-

Sample Collection: After DCA treatment, collect the cell culture supernatant.

-

Assay Principle: Utilize a colorimetric lactate assay kit. These kits typically employ an enzyme mix that reacts with lactate to produce a product that can be measured spectrophotometrically (e.g., at OD 570 nm or OD 450 nm). The intensity of the color is directly proportional to the lactate concentration.

-

Procedure:

-

Prepare a lactate standard curve according to the kit manufacturer's instructions.

-

Add a specific volume of the collected cell supernatant and standards to a 96-well plate.

-

Add the reaction mix to each well and incubate for the recommended time at the specified temperature.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the lactate concentration in the samples by extrapolating from the standard curve. Normalize the lactate production to the cell number or total protein content.[12]

Oxygen Consumption Rate (OCR) Measurement

-

Instrumentation: Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

-

Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Allow the cells to equilibrate in a non-CO2 incubator.

-

Assay Protocol:

-

Measure the basal OCR.

-

Sequentially inject compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function.

-

To specifically test the effect of DCA, it can be injected through one of the instrument's ports, and the change in OCR can be monitored in real-time.

-

-

Data Analysis: The instrument's software calculates the OCR in pmol/min. The data can be normalized to cell number or protein concentration.

dot

Caption: Experimental workflow for measuring oxygen consumption rate (OCR).

Pyruvate Dehydrogenase (PDH) Activity Assay

-

Sample Preparation:

-

Harvest cells and prepare cell lysates by homogenization in an appropriate assay buffer.

-

Centrifuge the lysate to remove insoluble material.[8]

-

-

Assay Principle: Commercially available PDH activity assay kits are typically colorimetric or fluorometric. One common method involves a coupled enzyme reaction where the product of the PDH reaction, NADH, reduces a probe to generate a colored or fluorescent product.[6][9] Another method utilizes an ELISA-based format where an antibody captures the active PDH complex, and its activity is then measured.[2]

-

Procedure (Colorimetric Example):

-

Prepare a standard curve using an NADH standard.

-

Add cell lysate, standards, and a blank control to a 96-well plate.

-

Prepare a reaction mix containing the necessary cofactors and the colorimetric probe.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode over a specific time period at a controlled temperature (e.g., 37°C).[8]

-

-

Data Analysis: Calculate the rate of change in absorbance (ΔA/min). Use the NADH standard curve to convert this rate into nmol/min of NADH generated. The PDH activity is then expressed as U/mg of protein.

Western Blot Analysis for PDH Phosphorylation

-

Protein Extraction: Lyse DCA-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the phosphorylated form of the PDH E1α subunit (e.g., anti-p-PDH).

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PDH and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated PDH signal to the total PDH signal.[20]

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Principle: Utilize a potentiometric fluorescent dye such as JC-1 or TMRE. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically compromised cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.[21]

-

Procedure:

-

Treat cells with DCA as described previously.

-

Incubate the cells with the JC-1 staining solution for a specified time at 37°C.

-

Wash the cells to remove the excess dye.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence.

-

Flow Cytometry: Quantify the red and green fluorescence intensities in a large cell population using a flow cytometer.

-

Plate Reader: Measure the fluorescence intensity in a 96-well plate format using a fluorescence plate reader.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Concluding Remarks

Dichloroacetate represents a compelling therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. Its ability to reverse the Warburg effect by reactivating the pyruvate dehydrogenase complex leads to a profound shift from glycolytic to oxidative metabolism, ultimately inducing cancer cell death. The efficacy of DCA can be influenced by the specific PDK isoform expression profile of the tumor, suggesting a potential biomarker for patient stratification. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of DCA and to further explore its potential in combination with other anti-cancer therapies. As our understanding of cancer metabolism continues to evolve, metabolic modulators like dichloroacetate hold significant promise for the future of oncology drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. dcaguide.org [dcaguide.org]

- 3. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α [mdpi.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. graphviz.org [graphviz.org]

- 16. researchgate.net [researchgate.net]

- 17. Dichloroacetate as a metabolic modulator of heart mitochondrial proteome under conditions of reduced oxygen utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dcaguide.org [dcaguide.org]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. researchgate.net [researchgate.net]

- 21. spandidos-publications.com [spandidos-publications.com]

The Anticancer Properties of Dichloroacetic Acid in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a compelling agent in preclinical cancer research. By reversing the Warburg effect, DCA shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to a cascade of antitumor effects. This technical guide provides an in-depth overview of the preclinical evidence supporting the anticancer properties of DCA. It details the core mechanism of action, summarizes quantitative data on its efficacy in various cancer models, outlines key experimental protocols, and visualizes the critical signaling pathways involved.

Introduction

Cancer cells are characterized by profound metabolic reprogramming, most notably a reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with a growth and survival advantage. Dichloroacetic acid (DCA) is an investigational drug that targets this metabolic vulnerability.[1] For over three decades, DCA has been utilized in the treatment of congenital lactic acidosis.[2][3] In 2007, research from the University of Alberta reignited interest in DCA as a potential cancer therapeutic by demonstrating its ability to induce apoptosis in cancer cells by reactivating mitochondrial function.[3] This guide synthesizes the key findings from preclinical studies to provide a comprehensive resource for researchers in the field of cancer metabolism and drug development.

Mechanism of Action: Reversal of the Warburg Effect

The primary molecular target of DCA is pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex through phosphorylation.[4] In cancer cells, elevated PDK activity shunts pyruvate away from the mitochondria, favoring its conversion to lactate (B86563) in the cytoplasm. DCA, by inhibiting all four isoforms of PDK, prevents the phosphorylation and inactivation of PDH.[4] This allows pyruvate to enter the mitochondria and be converted to acetyl-CoA, thereby promoting glucose oxidation and restoring oxidative phosphorylation.[2][5] This metabolic shift has several downstream consequences that contribute to DCA's anticancer effects.

Signaling Pathway of Dichloroacetic Acid's Anticancer Activity

References

2,2-Dichloroacetic Acid: A Technical Guide to its Role as a Modulator of Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a significant modulator of cellular metabolism. By targeting a critical enzymatic checkpoint, DCA orchestrates a shift from anaerobic glycolysis towards oxidative phosphorylation, a metabolic reprogramming with profound implications for various pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the core mechanisms of DCA, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DCA's mode of action and to facilitate its investigation as a potential therapeutic agent.

Introduction

The metabolic landscape of diseased cells, particularly cancer cells, is often characterized by a pronounced reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic phenotype is driven, in part, by the upregulation of pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). The PDC is a gatekeeper enzyme that channels pyruvate, the end product of glycolysis, into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. By inhibiting PDK, this compound effectively removes this blockade, reactivating PDC and promoting the oxidation of pyruvate. This guide delves into the biochemical underpinnings of DCA's action, its downstream cellular consequences, and the methodologies employed to study its effects.

Mechanism of Action of this compound

The primary molecular target of DCA is the family of pyruvate dehydrogenase kinase (PDK) isoforms. DCA acts as a competitive inhibitor of PDK, preventing the phosphorylation and subsequent inactivation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1] This inhibition leads to a sustained activation of PDC, thereby facilitating the conversion of pyruvate to acetyl-CoA. The increased flux of acetyl-CoA into the TCA cycle enhances mitochondrial respiration and ATP production through oxidative phosphorylation.[2]

This metabolic reprogramming has several key downstream consequences:

-

Decreased Lactate (B86563) Production: By shunting pyruvate into the mitochondria, DCA reduces its conversion to lactate by lactate dehydrogenase (LDH). This can lead to a decrease in the extracellular acidification rate (ECAR) and may counteract the acidic tumor microenvironment.[3][4]

-

Increased Reactive Oxygen Species (ROS) Production: The enhanced electron transport chain activity associated with increased oxidative phosphorylation can lead to a higher production of mitochondrial reactive oxygen species (ROS).[5] This elevation in ROS can exceed the cell's antioxidant capacity, leading to oxidative stress and the induction of apoptosis.

-

Induction of Apoptosis: The combination of metabolic shifts and increased oxidative stress can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3.[5][6]

Signaling Pathway of DCA's Metabolic Modulation

Caption: Mechanism of this compound (DCA) in cellular metabolism.

Quantitative Data on DCA's Effects

The efficacy of DCA as a metabolic modulator has been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory potential, effects on cell viability, and impact on metabolic parameters.

Table 1: Inhibitory Concentration (IC50) of DCA against PDK Isoforms

| PDK Isoform | IC50 (µM) | Reference |

| PDK1 | >1000 (Ki = 1 mM) | [7] |

| PDK2 | 183 | [5] |

| PDK3 | Ki = 8 mM | [7] |

| PDK4 | 80 | [5] |

Table 2: Effect of DCA on Cancer Cell Viability

| Cell Line | Cancer Type | DCA Concentration | Effect on Viability | Reference |

| AN3CA | Endometrial Cancer | 10 mM | Significant Decrease | [8] |

| Ishikawa | Endometrial Cancer | 10 mM | Significant Decrease | [8] |

| MeWo | Melanoma | 13.3 mM (IC50) | 50% Inhibition | [9][10] |

| A375 | Melanoma | 14.9 mM (IC50) | 50% Inhibition | [9] |

| SK-MEL-2 | Melanoma | 27.0 mM (IC50) | 50% Inhibition | [9][10] |

| MDA-MB-231 | Breast Cancer | 5 mM | Markedly Decreased | [11] |

| SH-SY5Y | Neuroblastoma | 5-60 mM | Dose-dependent Decrease | [12] |

Table 3: Metabolic Effects of DCA in Cancer Cells

| Cell Line | Parameter | DCA Concentration | Observed Effect | Reference |

| Melanoma Cell Lines | OCR:ECAR Ratio | Not Specified | Up to 6-fold Increase | [9][10] |

| MCF7 | Oxygen Consumption Rate (OCR) | 5 mM | Significant Increase | [2] |

| OSCC Cell Lines | Oxygen Consumption Rate (OCR) | 4 mM | Increase | [13] |

| MDA-MB-231 | Lactate/Pyruvate Ratio | Not Specified | Shift from 0.55 to 0.48 | [14] |

| SiHa | Lactate/Pyruvate Ratio | Not Specified | Shift from 0.82 to 0.63 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of DCA on cellular metabolism.

Measurement of Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a coupled enzymatic assay to measure PDH activity in cell lysates.[1][15][16][17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

0.25 M Tris-HCl Buffer (pH 8.0)

-

0.2 M Sodium pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

25 mM Oxaloacetate (OAA)

-

5,5-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Citrate (B86180) synthase

-

96-well microplate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing Tris-HCl, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.

-

In a 96-well plate, add a defined amount of cell lysate to the reaction mixture.

-

Incubate at 37°C for 15 minutes.

-

Add OAA and DTNB to each well.

-

Initiate the reaction by adding citrate synthase.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 30°C.

-

The rate of change in absorbance is proportional to the PDH activity.

-

-

Calculation:

-

Calculate the PDH activity based on the rate of NADH production, which reduces DTNB to a colored product. One unit of PDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute.

-

Experimental Workflow for PDH Activity Assay

Caption: Workflow for measuring Pyruvate Dehydrogenase (PDH) activity.

Metabolic Flux Analysis using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells treated with DCA.[2][19][20][21][22][23]

Materials:

-

Seahorse XF96 or XF24 cell culture microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

DCA stock solution

-

Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

-

Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

-

Sensor Cartridge Hydration:

-

Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Load the injection ports of the hydrated sensor cartridge with DCA and other metabolic modulators (e.g., for Mito Stress or Glycolysis Stress tests).

-

-

Measurement:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell plate into the analyzer.

-

Run the assay protocol, which involves cycles of mixing, waiting, and measuring OCR and ECAR before and after the injection of compounds.

-

-

Data Analysis:

-

Normalize the OCR and ECAR data to cell number or protein concentration.

-

Analyze the changes in metabolic parameters in response to DCA treatment.

-

Caspase-3 Activity Assay for Apoptosis Detection

This protocol describes a colorimetric or fluorometric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.[6][24][25][26][27]

Materials:

-

Cells treated with DCA or a control vehicle

-

Cell Lysis Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

-

Assay Buffer

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Induce Apoptosis:

-

Treat cells with the desired concentrations of DCA for a specified time period. Include a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Lysate Preparation:

-

Harvest both adherent and suspension cells and wash with PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Assay Reaction:

-

Add the cell lysate to a 96-well plate.

-

Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.

-

Add the reaction mix to each well containing the cell lysate.

-

-

Incubation:

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

-

Measurement:

-

For the colorimetric assay, measure the absorbance at 400-405 nm.

-

For the fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity by comparing the readings from DCA-treated samples to untreated controls.

-

Quantification of Intracellular Lactate

This protocol provides a method for the colorimetric determination of intracellular lactate levels.[28][29][30][31][32]

Materials:

-

Cells treated with DCA or a control vehicle

-

Reagents for cell lysis (e.g., sonication or freeze-thaw cycles)

-

Lactate Assay Kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)

-

Deproteinizing agent (e.g., perchloric acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Harvest and count the cells.

-

Lyse the cells to release intracellular metabolites.

-

Deproteinize the samples by adding a deproteinizing agent and then neutralizing the solution.

-

Centrifuge to remove precipitated proteins.

-

-

Lactate Assay:

-

Prepare a standard curve using known concentrations of lactate.

-

Add the deproteinized cell extracts and lactate standards to a 96-well plate.

-

Prepare a reaction mixture according to the assay kit instructions, typically containing lactate dehydrogenase, NAD+, and a probe.

-

Add the reaction mixture to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature or 37°C for a specified time, protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., ~570 nm).

-

-

Calculation:

-

Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.

-

Normalize the lactate concentration to the cell number or protein content.

-

Conclusion

This compound is a potent modulator of cellular metabolism with a well-defined mechanism of action centered on the inhibition of pyruvate dehydrogenase kinase. This action reverses the Warburg effect, promoting oxidative phosphorylation and leading to downstream effects such as increased ROS production and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of DCA. The visualization of its core signaling pathway and experimental workflows further aids in the conceptual understanding of its function and application in a laboratory setting. Further research into the nuanced effects of DCA on various cell types and in combination with other therapeutic agents will continue to be a promising area of investigation.

References

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]

- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dichloroacetate stimulates changes in the mitochondrial network morphology via partial mitophagy in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cellbiologics.com [cellbiologics.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. raybiotech.com [raybiotech.com]

- 19. benchchem.com [benchchem.com]

- 20. cpu.edu.cn [cpu.edu.cn]

- 21. tabaslab.com [tabaslab.com]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 26. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 27. researchgate.net [researchgate.net]

- 28. 2.7. Lactate Assay [bio-protocol.org]

- 29. youtube.com [youtube.com]

- 30. benchchem.com [benchchem.com]

- 31. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. tipbiosystems.com [tipbiosystems.com]

The Re-Emergence of Dichloroacetic Acid: A Metabolic Modulator in Therapeutic Development

An In-depth Technical Guide on the History, Discovery, and Scientific Evaluation of Dichloroacetic Acid as a Therapeutic Agent

Executive Summary

Dichloroacetic acid (DCA), a small molecule halogenated carboxylic acid, has traversed a remarkable journey from a laboratory chemical to a subject of intense investigation as a therapeutic agent. Initially explored for its lactate-lowering properties in the mid-20th century, DCA saw clinical use in the treatment of congenital lactic acidosis. However, its therapeutic potential was dramatically reimagined in 2007 with the discovery of its selective pro-apoptotic effects on cancer cells. This whitepaper provides a comprehensive technical overview of the history, discovery, and scientific evaluation of DCA as a therapeutic agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, a summary of key clinical findings in both metabolic disorders and oncology, and a guide to the experimental protocols that have been pivotal in its study.

A Dual History: From Lactic Acidosis to Oncology

The therapeutic history of dichloroacetate (B87207) is marked by two distinct eras of scientific and clinical interest.

Early Investigations in Lactic Acidosis

The initial therapeutic application of DCA stemmed from its ability to stimulate the activity of the pyruvate (B1213749) dehydrogenase complex (PDC), a key mitochondrial enzyme. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA effectively removes the brakes on PDC, facilitating the conversion of pyruvate to acetyl-CoA and subsequently promoting mitochondrial respiration. This mechanism proved beneficial in conditions characterized by the accumulation of lactic acid.

Clinical investigations throughout the latter half of the 20th century explored the use of DCA in treating various forms of lactic acidosis, including those arising from congenital mitochondrial diseases. While some studies demonstrated a significant reduction in blood lactate (B86563) levels, the overall clinical benefit in terms of improved hemodynamics or survival in adults with severe lactic acidosis was not consistently established.[1][2] A notable randomized controlled trial in adults with lactic acidosis found that while DCA did lower blood lactate, it did not translate to improved survival.[1][2] In children with congenital lactic acidosis, a controlled trial showed that DCA was well-tolerated and reduced lactate levels after a carbohydrate meal, but it did not significantly improve neurological or other clinical outcomes.[2][3][4]

A Paradigm Shift: The Warburg Effect and the 2007 Discovery

A paradigm shift in the perception of DCA's therapeutic potential occurred in 2007 with a seminal publication by Dr. Evangelos Michelakis and his team at the University of Alberta.[5][6] Their research focused on the metabolic abnormality of cancer cells, a phenomenon known as the Warburg effect, where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[7] This metabolic switch is believed to confer a survival advantage to cancer cells.

The Michelakis group demonstrated that DCA could reverse the Warburg effect in cancer cells by inhibiting PDK.[5] This metabolic reprogramming led to the reactivation of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.[5] This discovery, highlighting a potential non-toxic, targeted anticancer therapy, ignited a surge of interest in DCA within the oncology research community and among patients.

Mechanism of Action: Targeting the Gatekeeper of Mitochondrial Metabolism

The primary molecular target of DCA is pyruvate dehydrogenase kinase (PDK) , an enzyme that phosphorylates and thereby inhibits the pyruvate dehydrogenase complex (PDC) . The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.

In cancer cells, PDK is often overexpressed, leading to the inhibition of PDC and a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect). By inhibiting PDK, DCA restores PDC activity, redirecting glucose metabolism from glycolysis to oxidative phosphorylation within the mitochondria. This metabolic reprogramming has several downstream consequences that contribute to its anticancer effects:

-

Increased Reactive Oxygen Species (ROS) Production: The reactivation of mitochondrial respiration leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptotic pathways.

-

Mitochondrial Membrane Depolarization: DCA has been shown to decrease the hyperpolarized mitochondrial membrane potential often observed in cancer cells, which is a factor in their resistance to apoptosis.

-

Induction of Apoptosis: The culmination of these effects is the activation of the intrinsic apoptotic pathway, leading to the selective death of cancer cells.[8][9][10][11]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from selected clinical trials of DCA in both lactic acidosis and cancer.

Table 1: Dichloroacetate in Lactic Acidosis

| Study | Patient Population | Number of Patients | DCA Dosage | Key Outcomes | Adverse Events |

| Stacpoole et al. (1992)[1][2] | Adults with severe lactic acidosis | 252 (126 DCA, 126 placebo) | Intravenous infusion | - Arterial lactate decreased ≥20% in 66% of DCA group vs. 36% in placebo (p=0.001)- No significant improvement in hemodynamics or survival | Not specified in detail |

| Stacpoole et al. (2006)[2][3][4] | Children with congenital lactic acidosis | 43 | 12.5 mg/kg orally twice daily | - Blunted postprandial increase in blood lactate- No significant improvement in neurological or other clinical outcomes | Generally well-tolerated |

Table 2: Dichloroacetate in Oncology (Phase I/II Trials)

| Study | Cancer Type | Number of Patients | DCA Dosage | Key Outcomes | Common Adverse Events |

| Michelakis et al. (2010) | Glioblastoma (recurrent) | 5 | Oral, dose-adjusted | - Evidence of tumor regression in some patients- Increased tumor cell apoptosis | Reversible peripheral neuropathy |

| Dunbar et al. (2014)[12] | Recurrent malignant brain tumors | 15 | 4-8 mg/kg orally twice daily (genotype-guided) | - No dose-limiting toxicities at 4 weeks- Disease stabilization in 8 evaluable patients | Paresthesias (mild) |

| Chu et al. (2015) | Advanced solid tumors | 24 | 6.25-12.5 mg/kg orally twice daily | - Recommended Phase 2 dose: 6.25 mg/kg BID- 8 patients with stable disease | Fatigue, nausea, peripheral neuropathy |

| Garon et al. (2014) | Metastatic breast and non-small cell lung cancer | 19 | 6.25 mg/kg orally twice daily | - No objective responses- 3 patients with stable disease | Fatigue, nausea, neuropathy |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DCA.

In Vitro Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of DCA on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, U87 glioblastoma) and non-cancerous control cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

DCA Treatment: Cells are treated with a range of DCA concentrations (typically 0.5 mM to 50 mM) for various time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

After DCA treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[13]

-

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cells are harvested after DCA treatment.

-

Cells are washed and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of DCA in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

DCA Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. DCA is typically administered in the drinking water or via oral gavage.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for proliferation markers).[5]

Clinical Trial Protocol for Lactic Acidosis

-

Study Design: A randomized, double-blind, placebo-controlled trial.[1][2]

-

Inclusion Criteria: Patients with a confirmed diagnosis of lactic acidosis (e.g., arterial lactate > 5 mmol/L and pH < 7.35).[1]

-

Intervention: Intravenous infusion of sodium dichloroacetate or a placebo solution.[1][2]

-

Primary Endpoints:

-

Monitoring: Continuous monitoring of vital signs, blood gases, and lactate levels.

Phase I Clinical Trial Protocol in Oncology

-

Study Design: An open-label, dose-escalation study (e.g., 3+3 design).[12][15]

-

Inclusion Criteria: Patients with advanced, refractory solid tumors for whom standard therapies have failed.[16][17]

-

Intervention: Oral administration of DCA, starting at a low dose and escalating in subsequent cohorts of patients in the absence of dose-limiting toxicities.[12][15]

-

Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of DCA.[12]

-

Secondary Objectives: To evaluate the safety and tolerability of DCA, to assess its pharmacokinetic profile, and to look for preliminary signs of anti-tumor activity.[12]

-

Toxicity Assessment: Patients are monitored closely for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Signaling Pathways

DCA's therapeutic effects, particularly in cancer, are mediated through the modulation of key signaling pathways.

The Warburg Effect and its Reversal by DCA

The Warburg effect is a central feature of cancer metabolism. This pathway illustrates how DCA intervenes to shift cancer cell metabolism back towards oxidative phosphorylation.

DCA-Induced Apoptotic Signaling

The induction of apoptosis by DCA in cancer cells involves a cascade of events initiated by the restoration of mitochondrial function.

Conclusion and Future Directions

Dichloroacetic acid represents a compelling example of drug repurposing, with a rich history spanning metabolic disorders and oncology. Its well-defined mechanism of action, targeting the fundamental metabolic alterations in cancer cells, offers a rational basis for its therapeutic application. While early clinical trials have provided valuable data on its safety and preliminary efficacy, larger, well-designed randomized controlled trials are necessary to definitively establish its role in cancer therapy.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic potential of DCA with conventional chemotherapies, targeted agents, and immunotherapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to DCA treatment.

-

Optimizing Dosing Strategies: Further refining dosing schedules, potentially guided by pharmacogenomics, to maximize efficacy and minimize toxicity.

-

Exploring Resistance Mechanisms: Understanding the potential mechanisms of resistance to DCA to develop strategies to overcome them.

The journey of dichloroacetic acid from a simple chemical to a potential anticancer agent underscores the importance of understanding cellular metabolism in disease and highlights the opportunities for innovative therapeutic development. Continued rigorous scientific investigation will be crucial to fully realize the clinical potential of this intriguing molecule.

References

- 1. A controlled clinical trial of dichloroacetate for treatment of lactic acidosis in adults. The Dichloroacetate-Lactic Acidosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled clinical trial of dichloroacetate for treatment of congenital lactic acidosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. researchgate.net [researchgate.net]

- 5. cancernetwork.com [cancernetwork.com]

- 6. medicorcancer.com [medicorcancer.com]

- 7. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 8. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thedcasite.com [thedcasite.com]

- 12. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thedcasite.com [thedcasite.com]

- 14. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]

- 15. anticancerfund.org [anticancerfund.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Facebook [cancer.gov]

An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2,2-Dichloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-dichloroacetic acid (DCA). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

General & Chemical Identification

This compound, also known as dichloroethanoic acid, is an organochlorine compound and an analog of acetic acid.[1][2] It features two chlorine atoms substituting the alpha-carbon hydrogens.[1] DCA occurs naturally in seaweed such as Asparagopsis taxiformis and is also a byproduct of drinking water chlorination.[2] In the context of drug development, it is primarily investigated for its role as a metabolic modulator.[3]

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | Dichloroacetic acid, Bichloroacetic acid (BCA), Dichloroethanoic acid, DCA[1][2][4] |

| CAS Number | 79-43-6[1][2] |

| Molecular Formula | C₂H₂Cl₂O₂ / CHCl₂COOH[1][2] |

| Molecular Weight | 128.94 g/mol [1][2] |

| SMILES | C(C(=O)O)(Cl)Cl[1][2] |

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Conditions |

| Appearance | Colorless liquid or crystalline solid[1][2][5] | Ambient |

| Odor | Pungent[1][6] | - |

| Melting Point | 9 - 11 °C (48.2 - 51.8 °F)[2][6][7] | - |

| Boiling Point | 194 °C (381 °F)[2][5][6] | 760 mmHg |

| Density | 1.5634 g/cm³[2][5] | at 20 °C |

| Vapor Pressure | 0.179 mmHg[1] | at 25 °C |

| Vapor Density | 4.5 (Air = 1)[6][8] | - |

| Refractive Index | 1.466[6][8] | at 20 °C |

| Flash Point | > 110 °C (> 230 °F)[6] | - |

Table 2: Chemical and Solubility Properties

| Property | Value | Conditions |

| pKa (Acidity Constant) | 1.26 - 1.48[1][2][6] | at 25 °C |

| Solubility in Water | Miscible[2][5] | - |

| Other Solubilities | Miscible with ethanol (B145695) and diethyl ether[2][5]. Slightly soluble in chloroform[6]. | - |

| LogP (Octanol/Water Partition Coeff.) | 0.92[1][6][7] | - |

| Stability | Stable under standard conditions; hygroscopic[6]. | - |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents[6]. | - |

Experimental Protocols

This section details the standard methodologies for determining key physical and chemical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[1]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is sealed at one end.[8]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.[9]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner.[9] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[10] The temperature at which the last crystal dissolves is recorded as the end of the range.[10]

-

Purity Assessment: A broad melting range suggests the presence of impurities.[1]

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes.[11]

Methodology:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube (fusion tube).[12] A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or similar heating bath.[11]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a slow stream of bubbles.[13]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[13] At this point, heating is discontinued.

-

Measurement: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[12] The barometric pressure should also be recorded.[11]

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).[14]

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in deionized water.[6][15] To maintain constant ionic strength, a salt such as 0.15 M potassium chloride is added.[6]

-

Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffers (e.g., pH 4, 7, and 10).[6]

-

Titration: The DCA solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[16]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to stabilize.[16] Data points are collected more frequently near the equivalence point, where the pH changes most rapidly.[16]

-

Data Analysis: The collected data (pH vs. volume of titrant) is plotted. The pKa is determined from the titration curve. At the half-equivalence point (the point where half of the acid has been neutralized), the pH is equal to the pKa.[16] Multiple titrations (at least three) are performed to ensure accuracy and reproducibility.[6]

Aqueous Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Methodology:

-

Initial Test: To a test tube containing approximately 0.75 mL of deionized water, add a small, measured amount of this compound (e.g., 25 mg).[17]

-

Mixing: Vigorously shake or vortex the tube for 1-2 minutes.[18]

-

Observation: Visually inspect the mixture. If the DCA completely dissolves, it is considered soluble. Since DCA is miscible with water, it should dissolve readily.[2][5]

-

pH Measurement: Test the resulting solution with litmus (B1172312) or pH paper. Due to its acidic nature (pKa ≈ 1.3), the solution will be strongly acidic.[19]

-

Solubility in Other Solvents: For a comprehensive profile, repeat the procedure using other solvents such as 5% NaOH, 5% NaHCO₃, and 5% HCl.[17] As a strong acid, DCA will react exothermically with basic solutions.

Visualizing Key Concepts and Pathways

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.

Mechanism of Action: PDK Inhibition

Dichloroacetic acid's primary pharmacological action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[3] This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), thereby promoting the conversion of pyruvate to acetyl-CoA and shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[3][7]

Experimental Workflow: pKa Determination

The workflow for determining the pKa of DCA involves precise titration and data analysis to find the half-equivalence point.

Structure-Acidity Relationship

The acidity of acetic acid derivatives increases significantly with the number of electron-withdrawing chlorine atoms on the alpha-carbon. This inductive effect stabilizes the carboxylate anion, making the proton more likely to dissociate.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. asdlib.org [asdlib.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity 2,2-Dichloroacetic Acid

Introduction

2,2-Dichloroacetic acid (DCA) and its salts are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic applications, including in the treatment of metabolic disorders and as an investigational cancer therapy. The efficacy and safety of DCA in these applications are critically dependent on its purity. This document provides detailed protocols for two distinct methods for the synthesis of high-purity this compound, intended for use in a laboratory setting. The methods covered are the synthesis from chloral (B1216628) hydrate (B1144303), a classic and high-yielding laboratory procedure, and a method for producing high-purity sodium dichloroacetate (B87207) from dichloroacetyl chloride, which can then be converted to the free acid.

Synthesis Methods Overview